molecular formula C4H6BrNO B13739994 Formamide, N-(2-bromoallyl)- CAS No. 101398-39-4

Formamide, N-(2-bromoallyl)-

Cat. No.: B13739994
CAS No.: 101398-39-4
M. Wt: 164.00 g/mol
InChI Key: HIMDUOONNQPZHJ-UHFFFAOYSA-N
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Description

Formamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid. This particular compound is characterized by the presence of a 2-bromoallyl group attached to the nitrogen atom of the formamide structure. It is a colorless liquid that is miscible with water and has a distinctive ammonia-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2-bromoallyl)- typically involves the reaction of formamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted formamides with different functional groups replacing the bromine atom.

    Oxidation: Oxidation products may include formic acid derivatives.

    Reduction: Reduction leads to the formation of amines.

Scientific Research Applications

Formamide, N-(2-bromoallyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2-bromoallyl)- involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The 2-bromoallyl group can undergo substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler formamide without the 2-bromoallyl group.

    Dimethylformamide: A formamide derivative with two methyl groups attached to the nitrogen atom.

    N-Methylformamide: A formamide with a single methyl group attached to the nitrogen atom.

Uniqueness

Formamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies that require unique functional groups.

Properties

CAS No.

101398-39-4

Molecular Formula

C4H6BrNO

Molecular Weight

164.00 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)formamide

InChI

InChI=1S/C4H6BrNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7)

InChI Key

HIMDUOONNQPZHJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC=O)Br

Origin of Product

United States

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